molecular formula C15H17N3O7S2 B601306 (6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 56796-16-8

(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No. B601306
CAS RN: 56796-16-8
M. Wt: 415.45
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

7-[[[(cyanomethyl)thio]acetyl]amino]-7-Methoxy Cephalosporanic Acid is an metabolite of Cefmetazole, an semi-synthetic antibiotic derived from Cephamycin. 7-[[[(cyanomethyl)thio]acetyl]amino]-7-Methoxy Cephalosporanic Acid have also shown bactericidal activity in various studies.

Scientific Research Applications

Treatment of Bacteremia

Cefmetazole has been found to be effective in treating bacteremia caused by Extended-Spectrum β-Lactamase (ESBL)–Producing Enterobacterales . In a retrospective study, patients treated with Cefmetazole showed comparable 90-day mortality rates to those treated with Carbapenems . This suggests that Cefmetazole could be a well-tolerated alternative for treating such infections .

Carbapenem-Sparing Therapy

Cefmetazole is active against ESBL-producing Escherichia coli (ESBLEC) and is considered a potential candidate for carbapenem-sparing therapy . This is particularly important as the overuse of Carbapenems can lead to the emergence of multidrug-resistant bacteria .

Treatment of Urinary Tract Infections

Cefmetazole has been used in the treatment of urinary tract infections caused by ESBL-producing Enterobacterales . A study found that the pharmacokinetic/pharmacodynamic targets for Cefmetazole were 70% T > MIC, which is suggestive of bactericidal activity .

Dose Optimization

Studies have been conducted to optimize the dosage of Cefmetazole for different levels of renal function . For instance, in patients with creatinine clearance (CCR) of less than 30, 31–59, and more than 60 mL/min, the optimal dosage of Cefmetazole would be 1 g q12 h, 1 g q8 h, and 1 g q6 h, respectively .

Resistance Study

Research has been conducted to evaluate the antimicrobial susceptibility of pathogens isolated from surgical site infections. The MIC 90 and MIC 50 for 41 ESBL-producing Enterobacterales, of which 35 were ESBL-E. coli, were as follows: MIC 90 and MIC 50 for Cefmetazole were 8 mg/L and 1 mg/L .

Global Health Concern

The number of ESBL-producing Enterobacterales has increased worldwide in the past 4 decades in community-acquired and nosocomial infections . The 30-day mortality rate due to sepsis caused by ESBL-producing Enterobacterales is as high as about 15%, and the choice of antimicrobial agent significantly affects patient outcomes . Cefmetazole, being effective against these bacteria, plays a crucial role in addressing this global health concern .

Mechanism of Action

Target of Action

The primary targets of this compound, also known as Cefmetazole Impurity 8, are the penicillin-binding proteins (PBPs) found in bacterial cell walls . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for the survival and growth of bacteria .

Mode of Action

The bactericidal activity of Cefmetazole Impurity 8 results from the inhibition of cell wall synthesis via its affinity for penicillin-binding proteins (PBPs) . By binding to these proteins, the compound prevents the normal synthesis of the bacterial cell wall, leading to a weakened cell wall and eventually causing the bacterial cell to burst and die .

Pharmacokinetics

The pharmacokinetic properties of Cefmetazole Impurity 8 are such that it can be administered parenterally (intravenously or intramuscularly) 2-3 times daily for the treatment of infection . The optimal dosage of Cefmetazole Impurity 8 varies depending on the patient’s creatinine clearance rate . The compound’s pharmacokinetic/pharmacodynamic targets were found to be 70% T > MIC, which is suggestive of bactericidal activity .

Action Environment

The action of Cefmetazole Impurity 8 can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect the compound’s action, efficacy, and stability . Furthermore, the compound’s effectiveness can also be influenced by the specific strain of bacteria it is acting upon, as well as the patient’s overall health status and immune response .

properties

IUPAC Name

(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O7S2/c1-8(19)25-5-9-6-27-14-15(24-2,17-10(20)7-26-4-3-16)13(23)18(14)11(9)12(21)22/h14H,4-7H2,1-2H3,(H,17,20)(H,21,22)/t14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLBTONHQIDNMX-CABCVRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)(NC(=O)CSCC#N)OC)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@](C2=O)(NC(=O)CSCC#N)OC)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 2
(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 3
(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 5
(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 6
(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

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